

solubility of 3-bromopropanoate in common organic solvents

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Compound of Interest

Compound Name: 3-Bromopropanoate

Cat. No.: B1231587

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An In-depth Technical Guide to the Solubility of **3-Bromopropanoate** and Related Compounds in Common Organic Solvents

Introduction

This technical guide provides a comprehensive overview of the solubility of **3-bromopropanoate** and its related chemical forms—3-bromopropanoic acid and its esters—in common organic solvents. The term "**3-bromopropanoate**" refers to the carboxylate anion of 3-bromopropanoic acid. In practice, this anion exists as a salt with a counter-ion, such as sodium (Na^+) or potassium (K^+). The solubility of these salts can differ significantly from the parent acid or its ester derivatives.

For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of these compounds is critical for reaction chemistry, formulation, purification, and various analytical procedures. This guide consolidates available solubility data, outlines standard experimental methodologies for solubility determination, and provides a logical workflow for assessing solubility.

Solubility of 3-Bromopropanoic Acid

3-Bromopropanoic acid (CAS No: 590-92-1) is a white to pale yellow crystalline solid.^{[1][2]} Its structure, containing both a polar carboxylic acid group and a halogenated alkyl chain, allows for solubility in a range of solvents. It is reported to be soluble in water and various organic solvents.^{[1][2][3]}

Data Presentation: Solubility of 3-Bromopropanoic Acid

Solvent	Formula	Type	Solubility	Reference
Water	H ₂ O	Polar Protic	0.1 g/mL [2]	[2]
Ethanol	C ₂ H ₅ OH	Polar Protic	Soluble [1][2][3]	[1][2][3]
Diethyl Ether	(C ₂ H ₅) ₂ O	Polar Aprotic	Soluble [1][3]	[1][3]
Chloroform	CHCl ₃	Polar Aprotic	Soluble [1][2][3]	[1][2][3]
Benzene	C ₆ H ₆	Nonpolar	Soluble [1][2][3]	[1][2][3]
Carbon Tetrachloride	CCl ₄	Nonpolar	Crystallizes from [1]	[1]

Solubility of 3-Bromopropanoate Salts (e.g., Sodium, Potassium)

Salts of 3-bromopropanoic acid, such as sodium **3-bromopropanoate** (CAS No: 43165-24-8) and potassium **3-bromopropanoate**, are ionic compounds.[4][5][6] As is typical for ionic salts, their solubility in nonpolar organic solvents is expected to be very low. They are more likely to dissolve in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which can solvate the cation.

Quantitative solubility data for these specific salts in organic solvents is not readily available in the reviewed literature. However, by analogy to other simple potassium and sodium carboxylates, they are expected to be largely insoluble in solvents like ethers, hydrocarbons (e.g., hexanes), and chlorinated solvents (e.g., dichloromethane). For instance, potassium carbonate is insoluble in ethanol and acetone but shows some solubility in polar aprotic solvents like DMSO (47 g/L) and DMF (7.5 g/L).[7] Similarly, sodium bromide is soluble in methanol and ethanol but insoluble in acetone and acetonitrile.[8]

Solubility of 3-Bromopropanoate Esters

Esters of 3-bromopropanoic acid, such as ethyl **3-bromopropanoate** and methyl **3-bromopropanoate**, are significantly less polar than the parent acid or its salts. This change in

polarity greatly influences their solubility profile. These esters are versatile intermediates in organic synthesis.[\[9\]](#)[\[10\]](#)

Data Presentation: Solubility of **3-Bromopropanoate** Esters

Compound	Solvent	Formula	Type	Solubility	Reference
Ethyl 3-bromopropanoate	Water	H ₂ O	Polar Protic	Soluble [9] [11] [12] [13]	[9] [11] [12] [13]
(CAS No: 539-74-2)	Alcohol (Ethanol)	C ₂ H ₅ OH	Polar Protic	Soluble / Miscible [11] [12]	[11] [12]
Benzene	C ₆ H ₆	Nonpolar		Soluble [9] [11] [12] [13]	[9] [11] [12] [13]
Chloroform	CHCl ₃	Polar Aprotic		Soluble [9] [11] [12] [13]	[9] [11] [12] [13]
Diethyl Ether	(C ₂ H ₅) ₂ O	Polar Aprotic		Soluble / Miscible [11] [12]	[11] [12]
Methyl 3-bromopropanoate	Not specified	-	-	Generally soluble in organic solvents	-
(CAS No: 3395-91-3)					

Note: Specific quantitative data for methyl **3-bromopropanoate** was not found, but its structural similarity to the ethyl ester suggests a comparable solubility profile in common organic solvents.

Experimental Protocols for Solubility Determination

While the cited sources provide solubility data, they do not detail the specific experimental protocols used. The following is a generalized, standard procedure for determining the solubility of a compound in a given solvent, commonly known as the isothermal shake-flask method.

Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.

Materials:

- Compound of interest (e.g., 3-bromopropanoic acid)
- Selected solvent
- Analytical balance
- Scintillation vials or flasks with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.45 μm PTFE or appropriate material)
- Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or gravimetric analysis setup)
- Volumetric flasks and pipettes

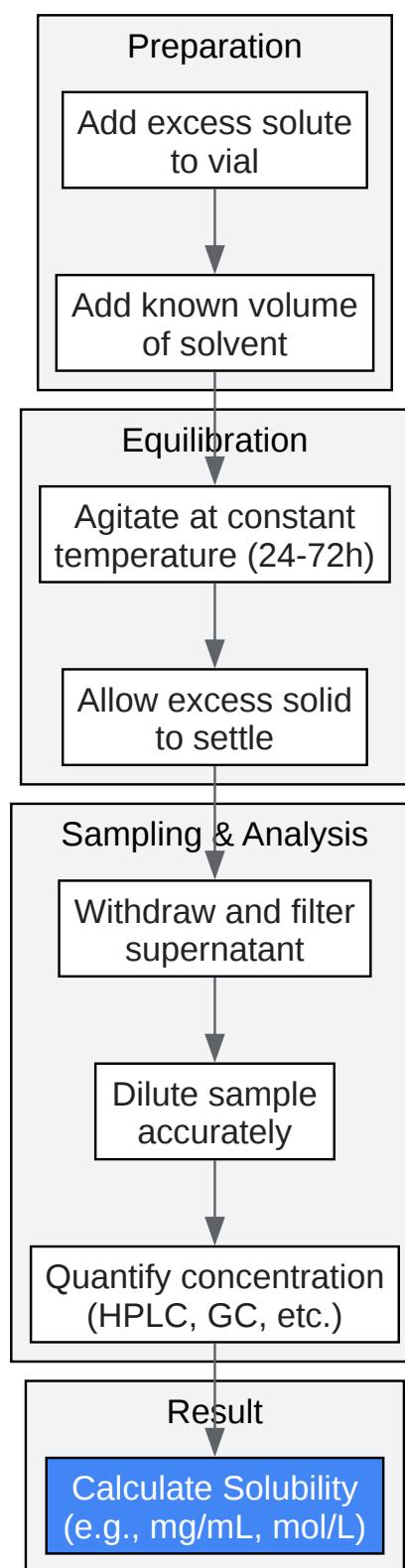
Methodology:

- Preparation: Add an excess amount of the solid compound to a series of vials. The excess is crucial to ensure that saturation is reached.
- Solvent Addition: Accurately add a known volume or mass of the selected solvent to each vial.
- Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required should be determined empirically.

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
- Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved solid particles.
- Dilution: Accurately dilute the saturated solution with a suitable solvent to a concentration that falls within the calibrated range of the analytical instrument.
- Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of the dissolved compound. If using gravimetric analysis, a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.
- Calculation: Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.

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Caption: Workflow for Solubility Determination via Shake-Flask Method.

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